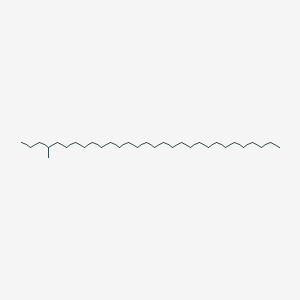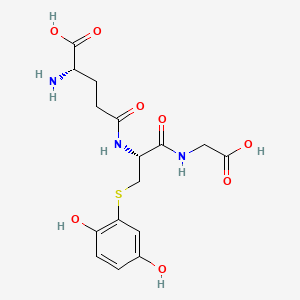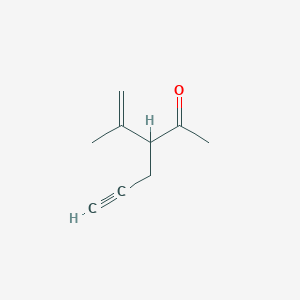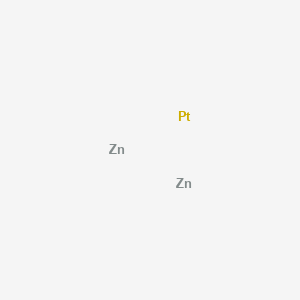
Platinum--zinc (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum–zinc (1/2) is an intermetallic compound composed of platinum and zinc in a 1:2 ratio. This compound is part of the platinum-zinc system, which includes various intermetallic phases such as platinum-zinc (1/1) and platinum-zinc (3/1). These compounds are known for their unique structural and electronic properties, making them of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum–zinc (1/2) typically involves the direct reaction of elemental platinum and zinc. The reaction is carried out in a controlled environment to ensure the correct stoichiometry and phase formation. The reaction can be represented as:
Pt+2Zn→PtZn2
The reaction is usually conducted at high temperatures, often exceeding 600°C, to facilitate the formation of the intermetallic compound. The reaction environment is typically inert to prevent oxidation or contamination.
Industrial Production Methods
In industrial settings, the production of platinum–zinc (1/2) may involve more sophisticated techniques such as arc melting or induction melting. These methods allow for precise control over the reaction conditions and the purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to achieving the desired phase and properties.
化学反应分析
Types of Reactions
Platinum–zinc (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of platinum and zinc.
Reduction: It can be reduced back to its elemental components under certain conditions.
Substitution: Platinum–zinc (1/2) can participate in substitution reactions where zinc atoms are replaced by other metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used to reduce platinum–zinc (1/2).
Substitution: Reactions with other metal salts or organometallic compounds can lead to substitution.
Major Products
Oxidation: Platinum oxide and zinc oxide.
Reduction: Elemental platinum and zinc.
Substitution: New intermetallic compounds with different metal compositions.
科学研究应用
Platinum–zinc (1/2) has several applications in scientific research:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Electrochemical Sensors: Platinum–zinc (1/2) is employed in the development of electrochemical sensors for detecting gases such as ammonia.
作用机制
The mechanism by which platinum–zinc (1/2) exerts its effects is primarily related to its electronic structure and catalytic properties. The compound can facilitate electron transfer processes, making it an effective catalyst. In electrochemical applications, the platinum component provides active sites for reactions, while the zinc component can enhance the overall stability and performance of the material .
相似化合物的比较
Similar Compounds
Platinum–zinc (1/1): Another intermetallic compound in the platinum-zinc system with a different stoichiometry.
Platinum–zinc (3/1): A compound with a higher platinum content compared to platinum–zinc (1/2).
Uniqueness
Platinum–zinc (1/2) is unique due to its specific stoichiometry, which imparts distinct electronic and structural properties. This makes it particularly suitable for certain catalytic and electrochemical applications where other stoichiometries may not perform as well .
属性
CAS 编号 |
79471-67-3 |
|---|---|
分子式 |
PtZn2 |
分子量 |
325.8 g/mol |
IUPAC 名称 |
platinum;zinc |
InChI |
InChI=1S/Pt.2Zn |
InChI 键 |
QHFKSBQWMVWVSS-UHFFFAOYSA-N |
规范 SMILES |
[Zn].[Zn].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


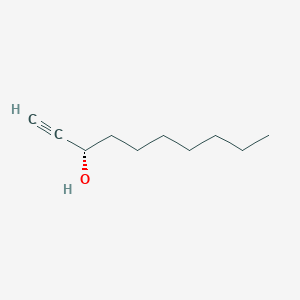

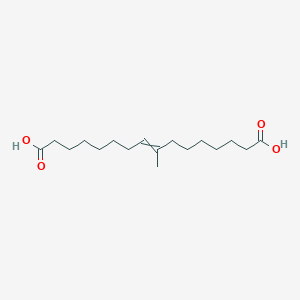
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
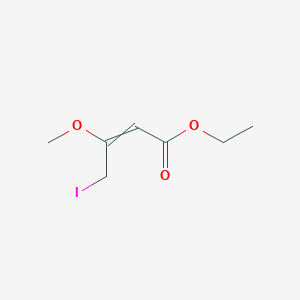

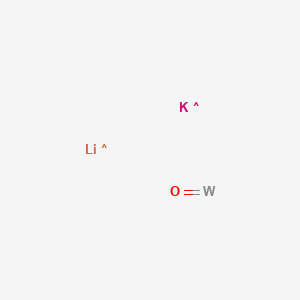
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)


